molecular formula C20H23NO B1266671 [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- CAS No. 52364-72-4

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-

Cat. No. B1266671
CAS RN: 52364-72-4
M. Wt: 293.4 g/mol
InChI Key: JPBFKTCKZLMJED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biphenyl carbonitriles involves multi-step chemical processes, often starting from specific biphenyl derivatives. While direct synthesis methods for [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- were not identified, general protocols for biphenyl carbonitriles suggest initial steps such as Friedel-Crafts acylation, followed by further functionalization (Yang Xue, 2002). These methods are crucial for introducing various functional groups, including the heptyloxy group at the 4'-position of the biphenyl structure.

Molecular Structure Analysis

The molecular structure of biphenyl carbonitriles, including the target compound, is characterized by the presence of a biphenyl core, a carbonitrile group at one end, and various substituents such as the heptyloxy group at the other. X-ray crystallography and computational methods are often used to elucidate these structures, revealing details like bond lengths, angles, and conformational preferences. For instance, studies on similar compounds have highlighted the planarity or slight torsion between the biphenyl rings and the spatial arrangement of substituents (S. Özbey et al., 2004; W. Clegg et al., 1998).

Chemical Reactions and Properties

Biphenyl carbonitriles engage in a variety of chemical reactions, including nucleophilic substitution and coupling reactions, influenced by the presence of the carbonitrile and ether groups. These reactions allow for the introduction of additional functional groups or the formation of polymers. The reactivity is often dictated by the electronic properties of the substituents and the biphenyl core's steric effects.

Physical Properties Analysis

The physical properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-, such as melting point, solubility, and phase behavior, are significantly influenced by the compound's molecular structure. For example, the length of the heptyloxy chain impacts the compound's solubility in organic solvents and its melting point. Biphenyl derivatives with long alkoxy chains typically exhibit liquid crystalline behavior, which is a critical aspect of their physical properties (J. Geng et al., 2004).

Chemical Properties Analysis

Chemically, [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- exhibits properties typical of both biphenyls and nitriles. The biphenyl core contributes to the compound's stability and rigidity, while the carbonitrile group introduces reactivity towards nucleophiles. The heptyloxy substituent affects the compound's hydrophobicity and compatibility with organic solvents. These chemical properties are essential for understanding the compound's behavior in chemical syntheses and applications.

Scientific Research Applications

  • Mechanical Characterization in Carbon Nanomembranes

    • Biphenyl-based molecules like 4'-[(3-trimethoxysilyl)propoxy]-[1,1'-biphenyl]-4-carbonitrile are used in the fabrication of carbon nanomembranes (CNMs). These CNMs are characterized for their mechanical properties using atomic force microscopy, revealing insights into their elastic properties, viscoelastic behaviors, and ultimate tensile strength (Zhang, Beyer, & Gölzhäuser, 2011).
  • Optoelectronic Applications in Thermally Reversible Materials

    • Biphenyl-carbonitrile derivatives like 4′-(hexyloxy)-4-biphenyl-carbonitrile (HOBC) are integrated into epoxy matrices for the creation of new thermoreversible materials. These materials show potential in optoelectronic applications due to their thermally reversible light scattering properties (Tercjak, Serrano, & Mondragon, 2006).
  • Synthesis and Analysis of Liquid Crystalline Mixtures

    • Studies on liquid crystalline mixtures involving biphenyl-4-carbonitrile derivatives focus on their transition temperature, optical texture, density, and molecular polarizability. These investigations contribute to understanding the properties of these mixtures for potential applications in various fields (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
  • Development of Sulfur-linked Liquid Crystal Dimers

    • The creation of cyanobiphenyl-based liquid crystal dimers, such as 4ʹ-[1,ω-alkanediylbis(thio)]bis-[1,1ʹ-biphenyl]-4-carbonitriles, is studied for their potential in forming twist-bend nematic and nematic phases. This research offers insights into the influence of molecular curvature and flexibility on the transitional properties of these materials (Cruickshank et al., 2019).
  • High-Pressure Phase Behavior Studies

    • Investigations into the high-pressure phase behavior of compounds like 4'-n-heptyl-biphenyl-4-carbonitrile (7CB) help in understanding their specific volumes and entropy changes across different phases. Such studies are crucial for applications requiring precise knowledge of material properties under varying conditions (Sandmann & Würflinger, 1998).
  • Hydrogen Bonding in Twist-bend Nematogens

    • Research on hydrogen bonding in mixtures containing biphenyl-carbonitrile derivatives reveals their potential in forming conventional nematic and twist-bend nematic phases. This contributes to the development of materials with specific phase properties for advanced applications (Walker et al., 2020).
  • Synthesis of Novel Liquid Crystalline Polysiloxanes

    • Studies on the synthesis of ferroelectric side chain polysiloxanes using biphenyl-carbonitrile-based mesogenic groups explore their mesomorphic behavior. This research is significant for understanding the thermal stability and mesophase transitions in these materials (Hsiue & Chen, 1995).
  • Investigating Corrosion Inhibition Properties

    • Research into the use of biphenyl-carbonitrile derivatives as corrosion inhibitors examines their efficacy in protecting materials like mild steel in corrosive environments. This is vital for applications in industrial and engineering contexts (Ibraheem, 2019).

Safety And Hazards

The safety data sheet for Biphenyl indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(4-heptoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-2-3-4-5-6-15-22-20-13-11-19(12-14-20)18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFKTCKZLMJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068747
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-

CAS RN

52364-72-4
Record name 4′-(Heptyloxy)[1,1′-biphenyl]-4-carbonitrile
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(heptyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-
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Record name 4'-(heptyloxy)[1,1'-biphenyl]-4-carbonitrile
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